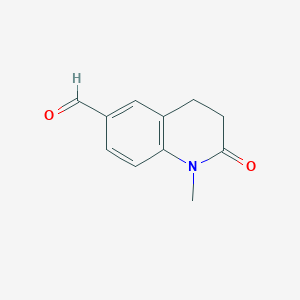

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a tetrahydroquinoline derivative featuring a methyl group at position 1, a ketone group at position 2, and an aldehyde functional group at position 6. The aldehyde variant likely shares a similar core structure but substitutes the carboxylic acid (-COOH) at position 6 with an aldehyde (-CHO) group, resulting in a molecular formula of C₁₁H₁₁NO₂ and a reduced molecular weight compared to its carboxylic acid counterpart.

The tetrahydroquinoline scaffold is notable for its conformational flexibility and ability to engage in hydrogen bonding via the ketone and aldehyde groups. Structural analogs of this compound often serve as intermediates in synthesizing bioactive molecules or ligands for metal coordination .

Properties

IUPAC Name |

1-methyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10-4-2-8(7-13)6-9(10)3-5-11(12)14/h2,4,6-7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWISRZZNBDVBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343210-73-0 | |

| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization to Form the Tetrahydroquinoline Core

Pictet-Spengler Reaction : This classical method involves the condensation of an appropriately substituted aromatic amine with an aldehyde under acidic conditions to form the tetrahydroquinoline ring. For example, refluxing substituted quinoline derivatives with concentrated hydrochloric acid (37%) for extended periods (e.g., 16 hours) facilitates cyclization and lactam formation.

Multi-step Industrial Synthesis : Starting from commercially available precursors, the synthesis may include nitration, reduction, and cyclization steps to build the 2-oxo-tetrahydroquinoline scaffold. This approach is often followed by purification steps such as recrystallization or chromatographic separation to achieve high purity.

Introduction of the Aldehyde Group at the 6-Position

Vilsmeier-Haack Formylation : This electrophilic aromatic substitution method uses a Vilsmeier reagent (generated from DMF and POCl3) to selectively formylate the 6-position of the tetrahydroquinoline ring. Reaction parameters such as temperature (typically 80–100°C), reagent stoichiometry, and reaction time are optimized to maximize yield and regioselectivity.

Alternative Strategies : Other formylation techniques or functional group transformations may be employed depending on the starting material and desired substitution pattern.

Optimization of Reaction Efficiency

Key parameters influencing the efficiency and yield of the synthesis include:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Acid concentration | 37% HCl for cyclization | Ensures effective ring closure |

| Reaction temperature | 80–100°C for formylation | Balances reaction rate and selectivity |

| Reaction time | 16 hours for cyclization | Sufficient for complete conversion |

| Stoichiometry | Controlled molar ratios of reagents | Prevents side reactions |

| Purification solvent | Ethanol/water mixtures for recrystallization | Enhances product purity |

Characterization and Purity Assessment

Purity Analysis : Reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with an acetonitrile/water gradient and UV detection at 254 nm typically confirms purity levels above 97%.

Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy identifies characteristic aldehyde proton signals (~9.8–10.2 ppm) and lactam carbonyl carbons (160–180 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the molecular weight (~175 g/mol).

Crystallography : Although direct crystallographic data for this compound are limited, related derivatives have been resolved using SHELX refinement methods to confirm molecular conformation.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Tetrahydroquinoline formation | Pictet-Spengler cyclization | Aromatic amine + aldehyde, 37% HCl, reflux 16h | Formation of 2-oxo-tetrahydroquinoline ring |

| Aldehyde introduction | Vilsmeier-Haack formylation | DMF + POCl3, 80–100°C, controlled stoichiometry | Selective 6-position formylation |

| Purification | Recrystallization/Chromatography | Ethanol/water mixtures or chromatographic columns | High purity (>97%) product |

Research Findings and Notes

The acid-catalyzed cyclization step is critical and requires precise control of acid concentration and temperature to avoid side reactions or incomplete ring closure.

Formylation via Vilsmeier-Haack is favored for regioselectivity at the 6-position, but optimization of reagent ratios and temperature is necessary to minimize over-formylation or degradation.

Purification strategies significantly impact the final product quality, with recrystallization from ethanol/water mixtures being a common and effective approach.

Characterization using combined spectroscopic and chromatographic techniques ensures structural integrity and high purity, essential for subsequent applications in medicinal chemistry or material science.

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Various substitution reactions can occur at the quinoline ring, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has been studied for its potential as a pharmaceutical agent. Its structural framework is conducive to the development of compounds with biological activity.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a derivative synthesized from this compound showed significant activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions to form more complex molecules.

Example Reaction

A notable reaction involves the condensation of this compound with amines to yield substituted quinolines. This transformation highlights its utility in synthesizing compounds with potential pharmacological activities .

Material Science

The compound's unique properties make it suitable for applications in material science. It can be utilized in the development of polymers and other materials with specific functionalities.

Research Findings

Studies have indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard for method development in chromatographic techniques.

Analytical Applications

Its distinct spectral properties allow it to be employed as a calibration standard in HPLC and GC analyses, facilitating accurate quantification of related compounds .

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be contextualized by comparing it to related tetrahydroquinoline derivatives. Below is a detailed analysis of key analogs:

Substituent Variations at Position 1

- 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde This compound replaces the methyl group at position 1 with an ethyl group. However, the molecular formula listed in the evidence (C₅H₆N₂O, MW 110.12 g/mol) appears inconsistent with the expected formula (C₁₂H₁₃NO), suggesting possible data entry errors .

- 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid Substitution with a 4-fluorobenzyl group introduces aromaticity and halogen-based interactions (e.g., halogen bonding). The carboxylic acid at position 6 increases polarity compared to the aldehyde, favoring aqueous solubility .

Functional Group Variations at Position 6

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) significantly alters physicochemical properties. The carboxylic acid derivative (MW 205.21 g/mol) is more polar and acidic (pKa ~4-5), enabling salt formation and enhanced bioavailability .

- This modification may affect binding affinity in biological systems .

Ring Saturation and Fusion Modifications

- The ester group at position 6 offers intermediate polarity between aldehydes and carboxylic acids .

Comparative Data Table

*Estimated based on structural analogy.

Research Implications

The aldehyde functional group in this compound makes it a versatile intermediate for synthesizing Schiff bases or conducting nucleophilic additions. In contrast, carboxylic acid derivatives are more suited for salt formation or conjugation reactions . Substituents at position 1 (e.g., ethyl vs. methyl) modulate pharmacokinetic properties, while fused-ring systems (e.g., pyrroloquinoline) expand applications in materials science .

Crystallographic studies using programs like SHELXL () are critical for resolving conformational details, particularly for analogs with steric constraints or non-covalent interactions .

Biological Activity

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 1343210-73-0) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound is part of a broader class of tetrahydroquinoline derivatives known for their diverse pharmacological properties.

The mechanism of action for this compound is not fully elucidated; however, similar compounds in its class have shown promising biological effects. Notably:

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties against neurotoxicity, suggesting that this compound may also exhibit similar effects through modulation of biochemical pathways involved in neuronal survival .

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases.

Biological Activities

Research has indicated various biological activities associated with this compound and its analogs:

- Antitumor Activity : Studies have highlighted the potential for these compounds to suppress tumor cell growth by inhibiting key metabolic pathways in cancer cells .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity against strains of human coronaviruses, indicating a broader scope of biological activity that may extend to viral infections .

- Neuroprotective Effects : The compound's structural similarity to other neuroprotective agents suggests it may protect against oxidative stress and apoptosis in neuronal cells .

Case Studies

Several studies have investigated the biological effects of tetrahydroquinoline derivatives:

- A study focused on the synthesis and evaluation of novel tetrahydroquinoline derivatives showed promising results in terms of cytotoxicity against various cancer cell lines. The derivatives exhibited significant inhibition of cell proliferation and induced apoptosis .

- Another research effort examined the interaction of these compounds with metabolic enzymes involved in cancer metabolism. The findings suggested that these compounds could effectively alter glucose metabolism in tumor cells, mimicking the effects seen with established antitumor agents .

Comparative Analysis

The following table summarizes some key properties and activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C11H11NO2 | 189.21 g/mol | Antitumor, Neuroprotective |

| 2-Oxo-1,2,3,4-tetrahydroquinoline | C10H9NO | 175.19 g/mol | Antiviral |

| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline | C11H11NO | 175.21 g/mol | Enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde?

Methodological Answer: The synthesis typically involves cyclization or functionalization of preconstructed tetrahydroquinoline scaffolds. For example:

- Acid-catalyzed cyclization : Refluxing chloroacetyl intermediates in acidic conditions (e.g., HCl) can yield tetrahydroquinoline derivatives, as demonstrated in the synthesis of analogous 2-hydroxyquinoline-3-carbaldehydes . Adjust reaction time (16–24 hours) and temperature (reflux) to optimize yield.

- Friedel-Crafts alkylation : Use AlCl₃ as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K) to promote cyclization, followed by pH adjustment (to ~10) and recrystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm the tetrahydroquinoline backbone and aldehyde proton (δ ~9-10 ppm). Multiplicity analysis resolves substituent positions (e.g., methyl and oxo groups) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and aldehyde C–H vibrations (~2800 cm) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 203 for CHNO) and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

- Elemental analysis : Verify C/H/N ratios (e.g., ±0.3% deviation from theoretical values) to confirm purity .

- Chromatography : Use HPLC or TLC with polar solvents (e.g., ethyl acetate/hexane) to isolate the aldehyde from byproducts.

- Recrystallization : Purify crude products using ethanol or methylene chloride/hexane mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent conformation?

Methodological Answer:

- Single-crystal X-ray diffraction : Determine bond lengths and angles to confirm the 2-oxo group’s position and tetrahydroquinoline ring puckering. For example, C–H···π and C–H···O interactions in crystal packing can stabilize specific conformations .

- Refinement software : Use programs like SHELXL (via the SHELX system) to model hydrogen atoms with riding constraints and analyze thermal displacement parameters .

Q. What strategies mitigate side reactions during synthesis?

Methodological Answer:

- Byproduct analysis : Monitor reactions via GC-MS to detect intermediates (e.g., over-oxidized aldehydes or dimerization products). Adjust stoichiometry of AlCl₃ or HCl to suppress Friedel-Crafts acylation side products .

- pH control : Maintain basic conditions (pH ~10) during workup to protonate sensitive intermediates and prevent aldol condensation of the aldehyde group .

Q. How does the 2-oxo group influence reactivity in downstream applications?

Methodological Answer:

- Electrophilic substitution : The electron-withdrawing oxo group deactivates the aromatic ring, directing reactions (e.g., nitration) to specific positions. Compare reactivity with non-oxo analogs (e.g., 1-methyltetrahydroquinoline) .

- Derivatization : Use the aldehyde for Schiff base formation or reductive amination. Optimize solvent polarity (e.g., DMF for nucleophilic additions) to enhance yields .

Q. How can NMR data resolve stereochemical ambiguities in substituted derivatives?

Methodological Answer:

- NOESY experiments : Detect spatial proximity between methyl protons and adjacent substituents to assign cis/trans configurations.

- Dynamic NMR : Analyze temperature-dependent splitting for rotameric equilibria in flexible tetrahydroquinoline rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.